molecular formula C24H26FN5O3S B2494434 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-95-5

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2494434
CAS RN: 851809-95-5
M. Wt: 483.56
InChI Key: GQMFTJYCXPQRGV-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of triazole derivatives known for their versatile applications in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied for their potential as antimicrobial, antifungal, and anti-inflammatory agents, among others. The interest in such derivatives stems from their structural versatility and the ease with which they can be modified to enhance their pharmacological profiles (Bektaş et al., 2010).

Synthesis Analysis

The synthesis of triazole derivatives typically involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. A multi-step process may include the formation of Schiff bases and Mannich base derivatives, leveraging morpholine or methyl piperazine as amine components to achieve the desired triazole core structure. This methodology allows for the introduction of diverse substituents, enabling the synthesis of a wide range of triazole derivatives with varying properties (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the compound of interest, is characterized by the presence of a triazole ring, which may be further substituted with various functional groups. These modifications significantly influence the compound's electronic configuration, molecular geometry, and intermolecular interactions, impacting its biological activity and pharmacokinetics. Crystal structure analysis often reveals the presence of hydrogen bonding, pi-pi stacking interactions, and other non-covalent interactions that stabilize the compound's structure (Hwang et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, depending on their specific substituents and the reaction conditions. These may include nucleophilic substitution, cycloaddition, and electrophilic substitution reactions, among others. The chemical properties of these compounds, such as reactivity and stability, are largely determined by the nature of the substituents attached to the triazole ring and the overall molecular structure (Montazeri et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their pharmacological applications. These properties are influenced by the compound's molecular structure and the nature of its substituents. For instance, the presence of hydrophobic or hydrophilic groups can significantly affect the compound's solubility in various solvents, which in turn influences its bioavailability (Wujec & Typek, 2023).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are key to understanding the compound's behavior in biological systems. These properties are determined by the electronic structure of the molecule, which is influenced by the presence and position of electron-donating or electron-withdrawing groups within the molecule. The chemical properties play a significant role in the compound's mechanism of action, including its interaction with biological targets (Taha, 2008).

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3S/c1-15-26-24-30(27-15)23(31)22(34-24)21(16-8-9-19(32-2)20(14-16)33-3)29-12-10-28(11-13-29)18-7-5-4-6-17(18)25/h4-9,14,21,31H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMFTJYCXPQRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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